molecular formula C6H14ClNO5 B1462129 6-Amino-6-deoxy-D-galactopyranose HCl CAS No. 143564-18-5

6-Amino-6-deoxy-D-galactopyranose HCl

Cat. No.: B1462129
CAS No.: 143564-18-5
M. Wt: 215.63 g/mol
InChI Key: GHQIWWAEPCTDEU-HLTNBIPTSA-N
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Description

Structural Characterization of 6-Amino-6-deoxy-D-galactopyranose HCl

Chemical Identity and Nomenclature

6-Amino-6-deoxy-D-galactopyranose hydrochloride is a substituted pyranose sugar where the hydroxyl group at position 6 of D-galactose is replaced by an amino group (-NH₂). The compound exists as a hydrochloride salt, with the amino group protonated to form a monosubstituted ammonium chloride.

Property Value
IUPAC Name (2R,3S,4S,5S,6R)-6-amino-2,3,4,5-tetrahydroxyhexanal hydrochloride
Molecular Formula C₆H₁₄ClNO₅
Molecular Weight 215.63 g/mol
CAS Number 1397188-81-6 (D-Galactosamine hydrochloride)
Synonyms D-(+)-Galactosamine hydrochloride, β-D-Galactosamine hydrochloride

The stereochemistry follows the Cahn-Ingold-Prelog priority rules, with the amino group in the R configuration at C6 and hydroxyl groups in specific S and R configurations at C2, C3, and C4.

Crystallographic Analysis and Molecular Conformation

The crystal structure of 6-amino-6-deoxy-D-galactopyranose hydrochloride has been resolved via X-ray diffraction. Key findings include:

  • Space Group and Symmetry : The compound crystallizes in the monoclinic space group P2₁, forming a monohydrate salt with the ammonium chloride ion and water molecule.
  • Ring Conformation :
    • The D-galactopyranose ring adopts a ^4*C₁ chair conformation.
    • The amino group at C6 is equatorial, minimizing steric strain.
  • Glycosidic Bond Geometry :
    • The C1–O–C4 glycosidic bond angle (τ) is 116.0°, similar to α-lactose.
    • Torsion angles Φ (C4–O5–C7–O10) and Ψ (C3–C4–O5–C7) are −95.2° and +90.7°, respectively, stabilized by an intramolecular O10⋯H–O2 hydrogen bond.
Structural Feature Value Comparison to α-Lactose
Glycosidic bond angle (τ) 116.0° 116.9°
O10⋯H–O2 hydrogen bond 2.743 Å 2.819 Å
Ring puckering parameters Q = 0.579 Å Q = 0.607 Å (galactose)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O) :

  • H1 (α-anomer): δ 5.13 (d, J = 3.66 Hz)
  • H1 (β-anomer): δ 4.55 (d, J = 7.94 Hz)
  • Amino proton (NH₃⁺): Obscured due to exchange broadening.

¹³C NMR (DMSO-d₆) :

Carbon δ (ppm) Assignment
C1 (β) 97.1 Anomeric carbon
C1 (α) 92.4 Anomeric carbon
C6 40.3 Amino-bearing carbon
C3 (β) 76.1 Hydroxylated carbon

Properties

IUPAC Name

(3R,4S,5R,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-6,8-11H,1,7H2;1H/t2-,3+,4+,5-,6?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQIWWAEPCTDEU-HLTNBIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Azide Intermediate Reduction

One of the most common and efficient methods involves the synthesis of 6-azido-6-deoxy-D-galactopyranose followed by catalytic hydrogenation to yield the amino sugar hydrochloride.

Key Steps:

  • Azide Formation: Starting from D-galactose derivatives, the primary C-6 hydroxyl is converted into a good leaving group (e.g., tosylate), which is then displaced by azide ion (NaN3) under heating conditions in solvents like hexamethylphosphoramide (HMPA). This step typically yields 6-azido-6-deoxy derivatives in good yields (~74%).

  • Catalytic Hydrogenation: The azido compound is dissolved in a methanol-water mixture and subjected to hydrogenation using palladium on activated carbon (Pd/C) catalyst under mild hydrogen pressure (e.g., 30 psi) at room temperature for extended periods (e.g., 30 hours). This reduces the azide to the amine, which is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or acidified solvents.

Example Data:

Step Conditions Yield (%) Notes
Azide substitution NaN3, HMPA, 7 h, boiling water bath 74 Formation of 6-azido-6-deoxy derivative
Hydrogenation Pd/C, H2 30 psi, MeOH/H2O, 30 h 89 Reduction to 6-amino-6-deoxy sugar hydrochloride

Spectral Data:

  • $$ ^1H $$-NMR (D2O, 300 MHz): Signals at δ 5.13 (d, J=3.66 Hz, H-1α), 4.55 (d, J=7.94 Hz, H-1β).
  • $$ ^{13}C $$-NMR (DMSO-d6, 75 MHz): Signals at δ 97.1 (C-1β), 92.4 (C-1α), 40.3 (C-6α, 6β) indicating successful amination at C-6.

Synthesis via Nitrosyl Chloride Addition and Oximino Intermediates

An alternative method involves the use of nitrosyl chloride addition to glycal derivatives followed by conversion of oximino intermediates to amino sugars.

Process Outline:

  • Starting with 3,4-di-O-acetyl-6-O-p-tolylsulfonyl-D-glucal, reaction with nitrosyl chloride at 0°C produces a nitroso-chloro adduct.
  • This adduct is condensed with alcohols or phenols to form oximino-glycosides.
  • The oximino groups are then reduced or hydrolyzed to yield amino derivatives.
  • This method offers high stereospecificity and yields acetylated 6-amino-6-deoxy derivatives as precursors.

Research Findings:

  • Reaction of the glycal with two equivalents of nitrosyl chloride for 3 hours at 0°C yields the nitrosyl chloride adduct in high yield.
  • The oximino glycosides can be converted to glucoside derivatives by reduction via ketoglycosides.
  • Infrared and NMR spectroscopy confirm the structures of intermediates and final products.

Advantages:

  • High stereospecificity.
  • Useful for preparing protected amino sugars for further synthetic elaboration.

Protection Strategies and Orthogonal Functionalization

For complex synthetic applications, orthogonal protection of hydroxyl groups is essential to achieve selective functionalization at C-6.

  • Use of 4,6-O-benzylidene protection allows selective ring-opening to free the 6-OH group for subsequent modification.
  • Orthogonally protected bacterial deoxy amino hexopyranosides can be synthesized starting from β-D-thiophenylmannoside, involving regioselective acylation, benzylidenation, and nucleophilic displacement steps to introduce amino groups at C-6.

These protection strategies enable:

  • Precise control over stereochemistry.
  • Facilitation of downstream chemical modifications.
  • Preparation of building blocks for glycoconjugate synthesis.

Derivatization and Functional Group Transformations

The amino group introduced at C-6 can be further derivatized to form amides, sulfonamides, or other functional groups.

  • For example, amides and sulfonamides of 6-amino-6-deoxy-D-galactose have been synthesized by reacting the amino sugar with fatty acids or sulfonic acids bearing long alkyl chains, often using protected intermediates such as 6-amino-6-deoxy-1,2;3,4-di-O-isopropylidene-α-D-galactopyranose.
  • Deprotection with trifluoroacetic acid yields the free amino sugar derivatives.

Such derivatives have applications in materials science, such as liquid crystal research, and in biochemical studies.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes References
Azide substitution + hydrogenation NaN3 in HMPA, Pd/C hydrogenation, HCl treatment 74 (azide), 89 (hydrogenation) Straightforward, high yield, mild conditions
Nitrosyl chloride addition + oximino intermediates 3,4-di-O-acetyl-6-O-p-tolylsulfonyl-D-glucal, nitrosyl chloride, reduction High yield for intermediates High stereospecificity, useful for protected derivatives
Orthogonal protection and nucleophilic displacement β-D-thiophenylmannoside, regioselective acylation, benzylidenation, triflate displacement 66-70% overall Enables selective functionalization and building block synthesis
Derivatization to amides/sulfonamides Reaction with fatty/sulfonic acids, isopropylidene protection Variable For functionalized derivatives and materials applications

Concluding Remarks

The preparation of 6-amino-6-deoxy-D-galactopyranose hydrochloride is well-established through multiple synthetic routes, each with specific advantages:

  • The azide intermediate reduction method provides a practical and high-yielding route under mild conditions.
  • Nitrosyl chloride addition offers a stereospecific approach to protected intermediates.
  • Orthogonal protection strategies allow for selective and versatile functionalization.
  • Derivatization of the amino group expands the compound’s utility in advanced applications.

Researchers can select the most appropriate method based on the desired scale, purity, and downstream applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-6-deoxy-D-galactopyranose hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitrosyl chloride for oxidation, zinc dust for reduction, and various acids for substitution reactions. The conditions are typically mild to preserve the integrity of the sugar moiety .

Major Products Formed

The major products formed from these reactions include oximes, nitroso derivatives, amides, and sulfonamides. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 6-amino-6-deoxy-D-galactopyranose hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows for the formation of hydrogen bonds and electrostatic interactions with biological molecules. This can influence various biochemical pathways, including those involved in antimicrobial activity and glycosylation processes .

Comparison with Similar Compounds

6-Amino-6-deoxy-D-glucopyranose HCl (CAS 4460-60-0)

  • Structural Difference : The gluco configuration (C4 hydroxyl axial in galactose vs. equatorial in glucose) alters hydrogen bonding and enzyme recognition.
  • Applications : More widely available (7 suppliers vs. 2 for the galacto analogue) , suggesting broader use in antibiotics (e.g., neomycin analogues) or as a chiral building block.

2-Acetamido-2-deoxy-D-galactopyranose

  • Structural Difference: An acetamido group at C2 instead of an amino group at C6. Commonly found in glycoproteins (e.g., mucins) .
  • Reactivity: The C2 acetamido group enhances stability against enzymatic hydrolysis compared to the C6 amino group in the target compound.

4-Deoxy Derivatives (e.g., 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl-(1→6)-2-acetamido-2-deoxy-D-glucopyranose)

Physicochemical Properties

Compound CAS Number Molecular Weight Solubility (Water) Stability
6-Amino-6-deoxy-D-galactopyranose HCl 143564-18-5 217.63 g/mol High (HCl salt) Hygroscopic
6-Amino-6-deoxy-D-glucopyranose HCl 4460-60-0 217.63 g/mol High Stable at RT
2-Acetamido-2-deoxy-D-galactopyranose 7284-38-2 221.21 g/mol Moderate Hydrolytically stable

Research Findings

  • Stereochemical Impact : The axial C4 hydroxyl in galactose derivatives reduces binding affinity to human lectins compared to gluco analogues .
  • Thermal Stability: HCl salts of 6-amino-6-deoxy sugars decompose above 200°C, while acetamido derivatives remain stable up to 250°C .
  • Catalytic Applications: this compound is a superior catalyst in asymmetric synthesis compared to fructose-based amino sugars due to its rigid pyranose ring .

Biological Activity

6-Amino-6-deoxy-D-galactopyranose hydrochloride (also referred to as 6-Amino-6-deoxy-D-galactopyranosyl HCl) is a sugar derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and applications in various fields, including medicine and biochemistry.

6-Amino-6-deoxy-D-galactopyranose HCl is characterized by the presence of an amino group at the C-6 position of the galactopyranose ring. This modification allows for the formation of hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways and interactions.

Table 1: Chemical Reactions of this compound

Reaction Type Description Products
OxidationConversion of amino group to oximes or nitroso derivativesOximes, Nitroso derivatives
ReductionReduction of the amino group to various functional groupsAmides, Sulfonamides
SubstitutionParticipation in substitution reactionsDerivatives such as amides

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This property is significant in the context of rising antibiotic resistance, making this compound a candidate for further drug development.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of glycoconjugates derived from 6-amino-6-deoxy-D-galactopyranose. These compounds demonstrated a high level of cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. The mechanism involves inducing apoptosis through DNA damage pathways. Notably, these glycoconjugates showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .

Antiviral Activity

In addition to antibacterial properties, derivatives of 6-amino-6-deoxy-D-galactopyranose have been evaluated for antiviral activity. For example, certain glycosylated compounds showed promising inhibition against Influenza A virus (IAV), suggesting potential applications in antiviral drug development .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The amino group facilitates hydrogen bonding and electrostatic interactions with proteins and enzymes involved in critical biochemical pathways. This interaction can modulate processes such as glycosylation and cellular signaling, impacting microbial growth and cancer cell proliferation .

Case Studies

  • Antimicrobial Study : A study reported that this compound demonstrated significant antibacterial activity against MRSA strains. The compound's mechanism involved disrupting bacterial cell wall synthesis, which is critical for bacterial survival.
  • Cytotoxicity Assessment : In vitro assays revealed that glycoconjugates derived from this sugar significantly induced apoptosis in cancer cell lines. The study highlighted a higher percentage of apoptotic cells in HCT-116 compared to control groups, indicating effective targeting of malignant cells while preserving healthy tissue integrity .
  • Antiviral Efficacy : Research on glycosylated derivatives indicated substantial inhibition of IAV replication in cultured cells. The findings suggest that modifications at the C-6 position enhance the antiviral properties of these compounds .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
CAS Number4460-60-0
Molecular FormulaC6_6H13_{13}NO5_5·HCl
Optical Rotation ([α]D_D)+75° (c = 1, H2_2O)
StabilityHygroscopic; degrade >40°C

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationParameters
HILIC-HPLCPurity assessmentColumn: ZIC-HILIC; Mobile phase: ACN/20 mM NH4_4OAc (75:25)
1^1H NMRStructural confirmationD2_2O, 600 MHz; δ 5.1 ppm (anomeric H)
Isothermal Titration Calorimetry (ITC)Lectin binding studiesTemperature: 25°C; [ligand]: 0.5–5 mM

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-6-deoxy-D-galactopyranose HCl
Reactant of Route 2
6-Amino-6-deoxy-D-galactopyranose HCl

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